4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester
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Overview
Description
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H18BFO3. It is a derivative of phenylboronic acid and is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the aromatic ring, along with a pinacol ester group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester, also known as 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, are typically organic compounds that contain carbon-carbon double bonds or aromatic rings . These targets play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds .
Mode of Action
This compound is a boronic ester, which is widely used in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by the boronic ester, is a key step in many biochemical pathways. This reaction enables the formation of complex organic compounds from simpler precursors, expanding the diversity of molecules that can be synthesized . The downstream effects of these reactions can be vast, influencing a wide range of biochemical processes.
Pharmacokinetics
It’s known that these compounds are relatively stable and readily prepared . Their stability and reactivity make them suitable for use in various chemical reactions.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of boronic esters is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically performed in an organic solvent at elevated temperatures . The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and yields the desired boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions are employed to ensure high yields and purity. The use of advanced techniques such as photoinduced borylation and metal-free borylation methods are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Ketones or Aldehydes: Formed from oxidation reactions.
Substituted Phenylboronic Esters: Formed from substitution reactions.
Scientific Research Applications
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and drug delivery systems.
Material Science: Utilized in the synthesis of advanced materials and polymers.
Biological Research: Investigated for its potential in biological assays and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and hydroxyl groups, making it less reactive in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the hydroxyl and methyl groups.
3-Hydroxyphenylboronic Acid: Contains a hydroxyl group but lacks the fluorine and methyl groups.
Uniqueness
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is unique due to the combination of substituents on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of the pinacol ester group also enhances its stability and solubility in organic solvents .
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIDTVPQHXCQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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